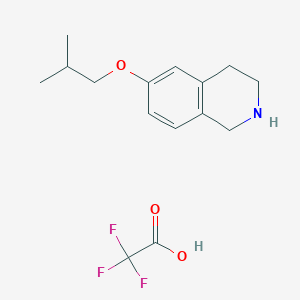

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoroacetic acid is a common reagent in organic chemistry. It’s a strong acid due to the electron-withdrawing effect of the three fluorine atoms. It’s often used as a solvent or acid catalyst in reactions .

Molecular Structure Analysis

Trifluoroacetic acid has a molecular formula of C2HF3O2. It consists of a carboxylic acid group (-COOH) attached to a carbon that is bonded to three fluorine atoms .Chemical Reactions Analysis

Trifluoroacetic acid can participate in various chemical reactions due to its acidic nature. It can act as a proton donor in acid-base reactions .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a sharp, pungent odor. It’s miscible with water and many organic solvents. It has a molecular weight of 114.02 g/mol, a density of 1.489 g/mL at 20 °C, and a boiling point of 72.4 °C .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives similar to 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid, have been identified as 'privileged scaffolds' due to their widespread occurrence in nature and diverse pharmacological profiles. Initially known for neurotoxicity, these compounds have later been found to exhibit neuroprotective and Parkinsonism-preventing properties in mammals. The therapeutic areas covered by these compounds span across cancer, malaria, central nervous system (CNS) disorders, cardiovascular diseases, and metabolic disorders. The U.S. FDA approval of trabectedin, a compound based on a THIQ scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. This highlights the potential of THIQ derivatives in drug development for various diseases, including those that could be targeted by 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline derivatives (Singh & Shah, 2017).

Analytical Methods for Antioxidant Activity

While not directly linked to this compound, research on analytical methods used in determining antioxidant activity provides a foundational understanding of assessing the potential antioxidant properties of THIQ derivatives. These methods include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. Such assays are essential for elucidating the antioxidant capacity of complex samples, potentially including THIQ derivatives (Munteanu & Apetrei, 2021).

Metabolism of Antimalarial Agents

The metabolism of 8-aminoquinoline antimalarial agents offers insights into the biochemical pathways that might be relevant to the metabolism and mechanism of action of THIQ derivatives, including this compound. Such understanding is critical for developing compounds with improved safety and efficacy profiles for treating malaria and potentially other parasitic infections (Strother et al., 1981).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-(2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2HF3O2/c1-10(2)9-15-13-4-3-12-8-14-6-5-11(12)7-13;3-2(4,5)1(6)7/h3-4,7,10,14H,5-6,8-9H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJPNQWEQDPXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(CNCC2)C=C1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)